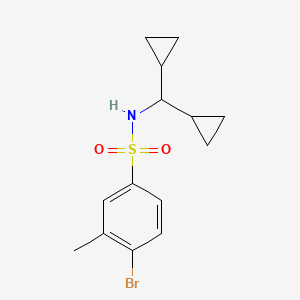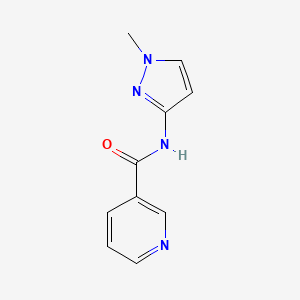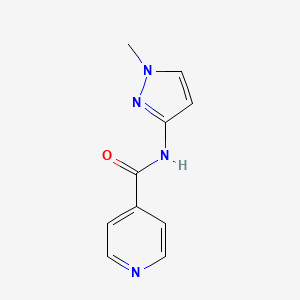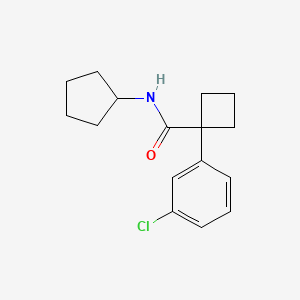
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-bacterial properties. These properties make it a promising candidate for further research in the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide. One potential area of research is in the development of new drugs for the treatment of cancer. Another potential area of research is in the development of new drugs for the treatment of other diseases, such as inflammation and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide and its potential toxicity, which may inform future research and drug development efforts.
Métodos De Síntesis
The synthesis of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with dicyclopropylmethylamine. The resulting product is then purified through recrystallization to obtain the final 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. One such area of research is in the development of new drugs for the treatment of cancer. Studies have shown that 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide exhibits potent anti-cancer activity against a variety of cancer cell lines, making it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-14(10-2-3-10)11-4-5-11/h6-8,10-11,14,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNRPPJDCXBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C2CC2)C3CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)

![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)




![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
